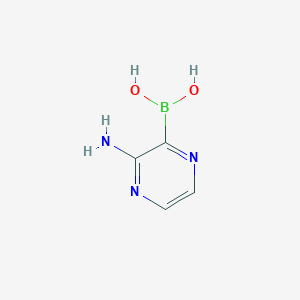

(3-Aminopyrazin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Aminopyrazin-2-yl)boronic acid is an aromatic boronic acid derivative featuring a pyrazine ring substituted with an amino group at the 3-position and a boronic acid moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and interact with biological targets such as proteases, kinases, and histone deacetylases (HDACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrazine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Aminopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.

Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (3-Aminopyrazin-2-yl)boronic acid, are recognized for their anticancer properties. They can function as proteasome inhibitors, which are crucial in cancer therapy. The compound's ability to modify the selectivity and efficacy of existing drugs has been demonstrated, enhancing pharmacokinetic characteristics and biological activity against various cancer cell lines .

Inhibition of Enzymes

The boronic acid moiety is often utilized as a bioisostere for carboxylic acids and phosphates in drug design. This substitution can improve binding affinities to target enzymes, such as proteases and kinases, making this compound a candidate for developing inhibitors against these enzymes .

Antibacterial Properties

Research indicates that boronic acids exhibit antibacterial activity against various strains of bacteria. For instance, derivatives of boronic acids have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its antibacterial potential .

Antiviral Activity

Boronic acids have also been studied for their antiviral properties. The modification of existing antiviral agents with boronic acid groups can enhance their efficacy by improving their interaction with viral targets .

Synthetic Applications

Catalysts in Organic Synthesis

this compound can be used as a catalyst in various organic reactions. Its ability to facilitate C–N coupling reactions makes it valuable in synthesizing complex organic molecules .

Sensing Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for applications in sensor technology. This compound could be employed in the development of sensors for detecting biomolecules through affinity-based methods .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-Aminopyrazin-2-yl)boronic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting specific enzymes or interacting with proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

- 3-Aminophenylboronic Acid: This compound replaces the pyrazine ring with a benzene ring. This structural difference may influence target selectivity and solubility .

- 6-Hydroxynaphthalen-2-yl Boronic Acid: A naphthalene-based derivative with a hydroxyl substituent. It demonstrated potent antiproliferative activity (IC₅₀ = 0.1969 µM in triple-negative breast cancer cells) due to interactions with serine proteases or transcription factors.

- 1-Amido-2-Triazolylethaneboronic Acid : Features a triazole ring instead of pyrazine. This substitution improved β-lactamase inhibition (Ki values comparable to phenyl-substituted analogs) by optimizing steric and electronic interactions with enzyme active sites .

Anticancer Activity:

- Phenanthren-9-yl Boronic Acid : Exhibited cytotoxicity (IC₅₀ = 0.2251 µM) in 4T1 breast cancer cells, comparable to 6-hydroxynaphthalen-2-yl boronic acid. Both compounds outperformed pyren-1-yl boronic acid, which faced solubility limitations .

- FL-166 (Bifunctional Aryl Boronic Acid): A SARS-CoV-2 3CLpro inhibitor with Ki = 40 nM. The bifunctional design highlights the importance of boronic acid positioning for protease inhibition, a feature shared with (3-aminopyrazin-2-yl)boronic acid but with distinct scaffold geometry .

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal HDAC (RPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethylphenoxy group enhances binding affinity, suggesting that substituent flexibility and polarity are critical for HDAC inhibition—a consideration for optimizing this compound derivatives .

- Pyrrolidine Boronic Acids: Racemic mixtures showed variable immunoproteasome inhibition depending on chirality.

Solubility and Physicochemical Properties

- Pyren-1-yl Boronic Acid: Precipitated in cell culture media (RPMI), limiting its utility despite predicted moderate solubility. In contrast, this compound’s heteroaromatic structure may improve aqueous solubility due to nitrogen atoms acting as hydrogen-bond acceptors .

- 3-AcPBA and 4-MCPBA: These glucose-sensing boronic acids have high pKa (>8.5) and low glucose affinity. The pyrazine ring in this compound could lower pKa, enhancing reactivity under physiological conditions .

Data Table: Key Comparisons of Boronic Acid Derivatives

Key Research Findings and Implications

- Target Selectivity : Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) show potent anticancer activity but face solubility challenges. In contrast, heteroaromatic cores (e.g., pyrazine) may balance reactivity and solubility .

- Chirality and Enantiomer Effects: Racemic mixtures (e.g., pyrrolidine boronic acids) exhibit variable activity, emphasizing the need for enantiopure synthesis of this compound derivatives .

- Diagnostic Utility: Phenyl boronic acid outperformed aminophenyl derivatives in bacterial β-lactamase detection, suggesting substituent position critically impacts diagnostic accuracy .

Biological Activity

(3-Aminopyrazin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of boronic acid derivatives with 3-aminopyrazine or its derivatives. Various methods have been reported, including:

- Direct Boronation : Utilizing boron reagents such as boron trifluoride or boron oxide in the presence of catalysts.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form C-B bonds effectively.

- Hydrolysis : Converting boronic esters to boronic acids through hydrolysis.

These synthetic routes allow for the modification of substituents on the pyrazine ring, which can significantly influence biological activity.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of aminopyrazines possess significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacteria . The structure-activity relationship indicates that modifications to the side chains can enhance efficacy.

- Antitumor Activity : Research indicates that certain derivatives exhibit antiproliferative effects on cancer cell lines. For instance, compounds with specific halogen substitutions demonstrated improved selectivity and potency against prostate cancer cells .

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit certain enzymes, particularly serine proteases and β-lactamases. This compound may act as a reversible inhibitor of these enzymes, making it a candidate for developing treatments against resistant bacterial strains .

Case Studies

- Antimycobacterial Activity : A series of N-substituted 3-aminopyrazine derivatives were evaluated for their antimycobacterial activity. One compound showed an MIC of 12.5 µg/mL against M. tuberculosis, indicating strong potential for treating tuberculosis .

- Cytotoxicity Assessment : In vitro studies on HepG2 liver cancer cells revealed varying levels of cytotoxicity among different derivatives, suggesting that structural modifications could lead to improved anticancer agents .

- Selectivity in Cancer Treatment : A study highlighted that specific substitutions on the pyrazine ring led to enhanced selectivity in targeting cancer cells while minimizing effects on normal cells, showcasing the importance of molecular design in drug development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Aminopyrazin-2-yl)boronic acid while ensuring purity and stability?

- Boronic acids are typically synthesized via Miyaura borylation or cross-coupling reactions. For this compound, protecting the amino group during synthesis is critical to avoid side reactions. Purification often involves chromatography or crystallization under inert conditions to prevent oxidation. Stability can be enhanced by storing the compound in anhydrous solvents or as a boronic ester prodrug . Thermal gravimetric analysis (TGA) can assess degradation pathways, as aromatic boronic acids generally exhibit thermal stability up to 200°C, making them suitable for high-temperature reactions .

Q. How can binding affinity between this compound and diol-containing biomolecules be quantified experimentally?

- Stopped-flow fluorescence assays are ideal for measuring binding kinetics (e.g., kon/koff rates) with sugars like fructose or glucose. Thermodynamic affinity (Kd) is determined via isothermal titration calorimetry (ITC) or NMR titration. Ensure pH control (~7.4) to maintain boronic acid reactivity, as binding is pH-dependent due to the formation of tetrahedral boronate esters .

Q. What analytical techniques are recommended for characterizing boronic acid derivatives like this compound?

- NMR : ¹¹B NMR distinguishes free boronic acid (δ ~30 ppm) from boronate esters (δ ~10–15 ppm). LC-MS/MS : Quantifies trace impurities (e.g., genotoxic boronic acids) with high sensitivity (detection limits <1 ppm) using MRM mode . MALDI-MS : Pinacol ester derivatization prevents boroxine formation, enabling accurate mass analysis of boronic acid-containing peptides .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for targeted drug delivery?

- QSAR modeling : Use Mordred descriptors and PCA to map chemical space, identifying structural analogs with improved binding or solubility . Docking studies : Simulate interactions with biological targets (e.g., proteasomes or glycoproteins) to refine stereoelectronic properties. For example, Bortezomib’s boronic acid moiety forms reversible covalent bonds with proteasomal threonine residues, a mechanism applicable to analog design .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

- Immobilize the boronic acid on carboxymethyl dextran surfaces to reduce hydrophobic interactions. Use buffer additives (e.g., 0.1% Tween-20) or high-ionic-strength solutions to suppress electrostatic interference. SPR or fluorescence polarization assays can distinguish specific diol binding from background noise .

Q. How does the amino group on the pyrazine ring influence the anticancer activity of this compound?

- The amino group enhances solubility and hydrogen-bonding interactions with biological targets. In tubulin inhibitors like combretastatin analogs, boronic acid substituents improve binding to β-tubulin’s colchicine site, inducing apoptosis. Compare IC50 values against cancer cell panels (e.g., NCI-60) and assess tubulin polymerization inhibition via turbidity assays .

Q. What challenges arise in MALDI-MS analysis of boronic acid-containing peptides, and how are they addressed?

- Boronic acids undergo dehydration/trimerization, complicating spectral interpretation. Solutions: (1) Derivatize with pinacol or 2,5-dihydroxybenzoic acid (DHB) to stabilize the boronate ester; (2) Use high-resolution MS/MS to deconvolute fragmentation patterns; (3) Optimize matrix choice (e.g., DHB reduces boroxine artifacts) .

Q. Methodological Insights

- Kinetic vs. Thermodynamic Binding : Use stopped-flow assays (millisecond resolution) to capture rapid boronate formation, critical for real-time glucose monitoring .

- Thermal Stability Profiling : TGA coupled with DSC reveals decomposition thresholds, informing storage conditions and reaction feasibility .

- Synthetic Optimization : Monitor reaction progress via ¹¹B NMR to track boronic acid intermediates and avoid over-functionalization .

Properties

Molecular Formula |

C4H6BN3O2 |

|---|---|

Molecular Weight |

138.92 g/mol |

IUPAC Name |

(3-aminopyrazin-2-yl)boronic acid |

InChI |

InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H,(H2,6,8) |

InChI Key |

IWBJZZOMTCWKGC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=CN=C1N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.